molecular formula C10H19ClO4 B041346 (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate CAS No. 154026-93-4

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

Cat. No. B041346
M. Wt: 238.71 g/mol
InChI Key: FIKPWJZUGTVXCO-SFYZADRCSA-N
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Description

Synthesis Analysis

Recent studies have focused on the biosynthesis of "(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate" using carbonyl reductase from Rhodosporidium toruloides, showing high yields and enantiomeric excess (ee) in mono and biphasic media. The addition of Tween-80 or a water-octanol biphasic system has been shown to enhance the biotransformation process significantly, achieving yields up to 98.9% and ee greater than 99% (Liu et al., 2018). Directed evolution of carbonyl reductase further improved the enzyme's activity, leading to efficient synthesis with high yield and ee (Liu et al., 2017).

Scientific Research Applications

  • Asymmetric Synthesis of Statin Precursors

    The compound is used in the asymmetric synthesis of tert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoates by aldo-keto reductase KmAKR, providing a green approach to produce statin precursor dichiral diols (Qiu et al., 2020).

  • Key Intermediate in Rosuvastatin

    It serves as a key intermediate in the synthesis of rosuvastatin, a widely used statin (Wang, 2006).

  • Building Block for Atorvastatin Calcium

    The compound is an important building block for the synthesis of atorvastatin calcium, another statin medication (Qiu et al., 2019).

  • Improved Production with Lactobacillus kefir

    Using Lactobacillus kefir for the asymmetric synthesis of the compound has resulted in improved final product concentration and yields (Amidjojo et al., 2005).

  • Efficient Biosynthesis Methods

    Studies have developed efficient biosynthesis methods for the compound, including the use of carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media (Liu et al., 2018).

  • Chemoenzymatic Synthesis

    There is ongoing research into the chemoenzymatic synthesis of all four stereoisomers of the compound, highlighting its versatility as a 1,3-diol building block (Wolberg et al., 2001).

  • Biocatalytic Process Development

    Various studies have focused on developing biocatalytic processes for synthesizing the compound, including the use of immobilized Saccharomyces cerevisiae and Pichia guilliermondii strains (Sun et al., 2013) (Yuguo, 2012).

  • Engineering Enzymes for Improved Efficiency

    Efforts are being made to improve the catalytic efficiency of enzymes like KmAKR and Kluyveromyces lactis aldo-keto reductase KlAKR for the synthesis of this compound (Yu et al., 2019) (Shen et al., 2020).

Safety And Hazards

“(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate” is classified as dangerous with hazard statements H301-H311-H331-H341 . Precautionary measures include P201-P202-P261-P264-P270-P271-P280-P302+P352-P304+P340-P308+P313-P310-P330-P361-P403+P233-P405-P501 .

properties

IUPAC Name

tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKPWJZUGTVXCO-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C[C@@H](CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431205
Record name tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

CAS RN

154026-93-4
Record name tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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